molecular formula C18H19ClN2O B4440028 N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4440028
M. Wt: 314.8 g/mol
InChI Key: LYLZUODJQWHIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a psychoactive compound that acts as a potent agonist of the cannabinoid receptors, primarily CB1 receptors. CP 47,497 has been extensively studied for its potential therapeutic applications, as well as its use as a research tool for investigating the endocannabinoid system.

Mechanism of Action

CP 47,497 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor by CP 47,497 leads to a variety of physiological effects, including the modulation of neurotransmitter release, the inhibition of adenylyl cyclase activity, and the activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of adenylyl cyclase activity, and the activation of mitogen-activated protein kinase pathways. It has also been shown to have analgesic properties, as well as the ability to modulate appetite and immune function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CP 47,497 in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, one of the limitations of using CP 47,497 is its potential for off-target effects, as it has been shown to interact with other receptors in addition to CB1 receptors.

Future Directions

There are a number of potential future directions for research on CP 47,497 and its potential therapeutic applications. One area of interest is the development of CB1 receptor agonists that have improved selectivity and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic applications of CP 47,497 in the treatment of various diseases and disorders, including chronic pain, obesity, and inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP 47,497 and its potential interactions with other receptors and signaling pathways.

Scientific Research Applications

CP 47,497 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to have a high affinity for CB1 receptors, which are primarily found in the brain and central nervous system. CP 47,497 has been used to study the effects of cannabinoid receptor activation on various physiological processes, including pain perception, appetite regulation, and immune function.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-5-1-2-6-17(16)20-18(22)15-9-7-14(8-10-15)13-21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLZUODJQWHIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.